(+)-beta-Cedrene

Catalog No.
S636233
CAS No.
546-28-1
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-beta-Cedrene

CAS Number

546-28-1

Product Name

(+)-beta-Cedrene

IUPAC Name

(1S,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m1/s1

InChI Key

DYLPEFGBWGEFBB-OSFYFWSMSA-N

SMILES

CC1CCC2C13CCC(=C)C(C3)C2(C)C

Synonyms

alpha-cedrene, beta-cedrene, cedrene, cedrone

Canonical SMILES

CC1CCC2C13CCC(=C)C(C3)C2(C)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CCC(=C)[C@H](C3)C2(C)C

The exact mass of the compound beta-Cedrene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(+)-beta-Cedrene (CAS 546-28-1) is a naturally occurring tricyclic sesquiterpene hydrocarbon and a critical high-value component of cedarwood essential oil [1]. Structurally defined by its rigid cedrane framework and an exocyclic double bond, it is widely utilized as a premium precursor in the synthesis of woody and ambery fragrance chemicals, as well as a specialized analytical standard [2]. In industrial procurement, high-purity (+)-beta-cedrene is prioritized over crude extracts for its precise reactivity profile and reliable performance in both fine perfumery formulation and advanced atmospheric chemistry modeling[1].

Substituting high-purity (+)-beta-cedrene with crude cedarwood oil or its more abundant isomer, alpha-cedrene, fundamentally compromises process reproducibility and synthetic outcomes. Crude cedarwood oil exhibits extreme batch-to-batch compositional variability, with beta-cedrene concentrations fluctuating unpredictably between 3.5% and 11.5%, while alpha-cedrene ranges from 3.6% to 44.2%[1]. Relying on the crude mixture introduces interfering oxygenated compounds like cedrol, which can alter both the olfactory profile and reaction yields [2]. Furthermore, substituting with alpha-cedrene is chemically unviable for specific functionalizations; alpha-cedrene possesses an endocyclic double bond, whereas (+)-beta-cedrene features an exocyclic methylene group, dictating an entirely different regiochemical outcome during epoxidation, hydroboration, and ozonolysis[3].

Elimination of Compositional Variability in Fragrance Formulation

Crude cedarwood oil extracts present severe procurement risks for standardized formulations due to high natural variance. Analytical profiling of commercial cedarwood oils demonstrates that beta-cedrene content ranges widely from 3.5% to 11.5%, while alpha-cedrene can vary from 3.6% to 44.2% depending on the botanical source and harvest conditions [1]. Procuring isolated, high-purity (+)-beta-cedrene (≥95%) eliminates this 8% concentration variance and removes trace impurities like thujopsene and cedrol, which can cause unwanted herbaceous olfactory drift[2].

Evidence DimensionBeta-cedrene concentration variance
Target Compound Data≥95% defined isomer (High-purity (+)-beta-cedrene)
Comparator Or Baseline3.5% to 11.5% beta-cedrene (Crude cedarwood oil)
Quantified DifferenceReduces beta-isomer concentration variance from an 8% fluctuation range to a <1% impurity margin
ConditionsStandardized industrial fragrance formulation and botanical extraction

Ensures absolute batch-to-batch consistency in fine fragrance manufacturing, preventing olfactory drift caused by crude extract variability.

Regioselective Advantage for Terminal Functionalization

The primary differentiation between (+)-beta-cedrene and its more common isomer, alpha-cedrene, is the position of the alkene. (+)-beta-cedrene features an exocyclic double bond (methylene group), whereas alpha-cedrene contains an endocyclic double bond [1]. This structural distinction is critical for synthetic chemists; the exocyclic alkene in (+)-beta-cedrene allows for terminal functionalization via hydroboration-oxidation or specific epoxidation, yielding primary alcohols or terminal epoxides that are sterically impossible to synthesize directly from the endocyclic alpha-isomer [2].

Evidence DimensionAlkene position and regiochemical outcome
Target Compound DataExocyclic double bond (enables terminal functionalization)
Comparator Or BaselineEndocyclic double bond (alpha-cedrene, restricted to internal functionalization)
Quantified Difference100% regiochemical divergence (terminal vs. internal functionalization)
ConditionsElectrophilic addition and oxidation reactions in organic synthesis

Crucial for procurement in synthetic chemistry where terminal functionalization of the cedrane skeleton is required to produce specific aroma chemicals.

Specific Criegee Intermediate Formation in Aerosol Modeling

In atmospheric chemistry modeling, (+)-beta-cedrene is specifically procured to study the ozonolysis of exocyclic sesquiterpenes. Unlike endocyclic terpenes, the exocyclic double bond of (+)-beta-cedrene reacts with ozone to form distinct, non-interconvertible Criegee intermediates[1]. This specific reaction pathway leads to the generation of highly viscous secondary organic aerosols (SOA) with unique nucleation and growth properties, making (+)-beta-cedrene an irreplaceable model compound compared to alpha-pinene or alpha-cedrene, which yield different SOA physical states [2].

Evidence DimensionOzonolysis intermediate pathway
Target Compound DataForms specific exocyclic-derived Criegee intermediates
Comparator Or BaselineEndocyclic sesquiterpenes (yield different intermediate conformers and SOA viscosities)
Quantified DifferenceDrives unique high-viscosity SOA formation pathways distinct from endocyclic analogs
ConditionsEnvironmental chamber ozonolysis and aerosol nucleation studies

Makes the compound an essential, non-substitutable analytical standard for environmental researchers modeling the atmospheric impact of specific terpene emissions.

Regioselective Synthesis of Woody Aroma Chemicals

(+)-beta-cedrene is the required precursor when synthesizing terminal cedryl epoxides, alcohols, or esters, as its exocyclic double bond provides the necessary regiochemistry that alpha-cedrene cannot offer [1].

High-Fidelity Fine Fragrance Formulation

Procured by master perfumers to impart clean, dry, woody-amber notes without the batch-to-batch variability or herbaceous cedrol interference inherent to crude cedarwood oil [2].

Atmospheric Aerosol Chamber Modeling

Utilized as a specialized reference compound in environmental chemistry to study the specific ozonolysis kinetics and Criegee intermediate formation associated with exocyclic sesquiterpenes [3].

Analytical Standardization for Essential Oil QA/QC

Employed as a high-purity certified reference material for GC-MS and NMR calibration, enabling the precise quantification of beta-isomer content in commercial cedarwood extracts [1].

XLogP3

4.9

UNII

6QL7ERD5Q1

GHS Hazard Statements

Aggregated GHS information provided by 214 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 109 of 214 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 105 of 214 companies with hazard statement code(s):;
H304 (64.76%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H400 (68.57%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (92.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

546-28-1

Wikipedia

(+)-beta-cedrene

General Manufacturing Information

1H-3a,7-Methanoazulene, octahydro-3,8,8-trimethyl-6-methylene-, (3R,3aS,7S,8aS)-: ACTIVE

Dates

Last modified: 08-15-2023
Pronin et al. Synthesis of highly strained terpenes by non-stop tail-to-head polycyclization. Nature Chemistry, doi: 10.1038/nchem.1458, published online 23 September 2012 http://www.nature.com/nchem

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